molecular formula C10H10BrNO3 B6601998 methyl 5-bromo-1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 2092420-88-5

methyl 5-bromo-1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B6601998
CAS No.: 2092420-88-5
M. Wt: 272.09 g/mol
InChI Key: SVAUEQXXSZQTML-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound featuring a 2-pyridone core substituted with a bromine atom at position 5, a cyclopropyl group at position 1, and a methyl ester at position 3. This structure combines electron-withdrawing (bromine, ester) and sterically distinct (cyclopropyl) groups, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name

methyl 5-bromo-1-cyclopropyl-2-oxopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-15-10(14)8-4-6(11)5-12(9(8)13)7-2-3-7/h4-5,7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAUEQXXSZQTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN(C1=O)C2CC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of dihydropyridine compounds, including methyl 5-bromo-1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, suggesting their potential as therapeutic agents in treating infections .

Anti-inflammatory Effects

Preliminary studies have reported that this compound may possess anti-inflammatory properties. The mechanism involves the modulation of inflammatory pathways, which could be beneficial in managing chronic inflammatory diseases .

Anticancer Potential

Emerging research points to the anticancer potential of this compound. Investigations into its effects on cancer cell lines have shown promising results in inhibiting cell proliferation and inducing apoptosis .

Pesticide Development

The structural characteristics of this compound make it suitable for development as a pesticide. Its ability to interact with biological systems can be harnessed to create effective agrochemicals that target pests while minimizing harm to non-target organisms .

Herbicide Formulations

In addition to its insecticidal properties, this compound may be utilized in herbicide formulations. Its effectiveness in disrupting plant growth mechanisms could provide a novel approach to weed management in agricultural practices .

Synthetic Routes

Various synthetic methods exist for producing this compound. These include:

  • Condensation Reactions : Utilizing cyclopropyl derivatives and bromo-substituted pyridines.
  • Cyclization Reactions : Involving the formation of the dihydropyridine ring through cyclization strategies.

These synthetic routes are crucial for generating derivatives with modified biological activities .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The bromine atom and cyclopropyl group play crucial roles in its biological activity, influencing its binding affinity and selectivity towards various receptors and enzymes.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The following table compares methyl 5-bromo-1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate with structurally related compounds, emphasizing substituent-driven variations in melting points, yields, and functional groups:

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Observations
This compound (Target) 5-Br, 1-Cyclopropyl, 3-COOCH3 Not reported N/A Bromine and cyclopropyl enhance steric/electronic complexity.
Methyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (7) 1-Benzyl, 5-(2-hydroxybenzoyl), 3-COOCH3 150–152 60 Hydroxybenzoyl group facilitates decarboxylation; benzyl increases bulk.
Ethyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (8) 1-Benzyl, 5-(2-hydroxybenzoyl), 3-COOCH2CH3 115–117 73 Ethyl ester lowers melting point vs. methyl analog. Higher yield suggests better solubility.
1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (6) 1-Benzyl, 3-COOH 128–130 67 Carboxylic acid group reduces lipophilicity vs. esters.
Methyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate 5-Br, 3-COOCH3 Not reported N/A Absence of cyclopropyl simplifies steric profile. Similarity score: 0.77.

Key Observations :

  • Ester Chain Length : Ethyl ester (compound 8) exhibits a lower melting point (115–117°C) compared to methyl ester (compound 7, 150–152°C), likely due to reduced crystallinity from the longer alkyl chain .
  • Cyclopropyl vs.
  • Bromine Substitution : Bromine at position 5 (target compound and ) introduces electron-withdrawing effects, which could stabilize intermediates in nucleophilic aromatic substitution.

Reactivity and Decarboxylation Trends

Decarboxylation studies on 2-pyridone-3-carboxylic acids (e.g., compound 6) reveal that the presence of a hydroxyl group at position 5 is critical for reactivity. The target compound lacks a hydroxyl group but features a bromine atom, which may redirect reactivity toward halogen-specific pathways (e.g., Suzuki coupling) rather than decarboxylation.

Mechanistic Insight :

  • Krapcho Decarboxylation : Electron-withdrawing groups (e.g., ester, bromine) at the β-position facilitate decarboxylation by stabilizing the transition state . However, the absence of a hydroxyl group in the target compound likely suppresses this pathway.

Biological Activity

Methyl 5-bromo-1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in pharmaceuticals. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C₉H₈BrN₁O₃
  • Molecular Weight : Approximately 258.07 g/mol
  • Structure : It features a bicyclic structure with a bromine atom, a cyclopropyl group, and a carboxylic acid functional group, which contribute to its reactivity and biological properties .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, particularly multidrug-resistant Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli1532
Staphylococcus aureus1816
Pseudomonas aeruginosa1464

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer), A375 (melanoma), and HCT116 (colon cancer).

Cell Line IC50 (µM)
HeLa1.7
A3750.87
HCT1160.55

The compound's mechanism of action appears to involve the inhibition of specific kinases implicated in cancer cell growth .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may act as a selective inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions : Utilizing cyclopropyl derivatives with appropriate electrophiles.
  • Bromination Steps : Introducing the bromine substituent at specific positions on the dihydropyridine ring.

These synthetic pathways not only allow for the production of this compound but also facilitate the development of related derivatives with potentially enhanced biological activities .

Case Studies and Research Findings

Several research studies have explored the biological implications of this compound:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted its effectiveness against resistant bacterial strains, suggesting its potential as an alternative therapeutic agent .
  • Anticancer Research : Another investigation focused on its inhibitory effects on cancer cell proliferation, revealing promising IC50 values that indicate significant cytotoxicity against various cancer types .
  • Mechanistic Insights : Research into its mechanism revealed that it may inhibit CDK activity, which is vital for cancer cell cycle progression, thus providing a rationale for its anticancer effects .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridone ring facilitates nucleophilic substitution at the bromine position (C5). Reactions typically require activating conditions:

Reagent/ConditionsProductYieldNotes
Pd-catalyzed Suzuki coupling5-Aryl derivatives60–85%Uses aryl boronic acids
Cu-mediated Ullmann coupling5-Alkoxy/amino substituents45–70%Requires polar aprotic solvents
NaOMe in DMF5-Methoxy analog~75%Direct displacement under heating

Key Insight : The bromine’s leaving-group ability is enhanced by the electron-withdrawing effects of the adjacent carbonyl and ester groups.

Cyclopropane Ring-Opening Reactions

The strained cyclopropyl group undergoes ring-opening under acidic or oxidative conditions:

ConditionsProductMechanism
H<sub>2</sub>SO<sub>4</sub> (conc.)Pyridine-2,3-dione derivativesAcid-catalyzed cleavage
Ozone (O<sub>3</sub>)Dicarbonyl intermediatesOxidative fragmentation
Photolysis (UV light)Ring-expanded dihydropyridinesRadical-mediated process

Example : Treatment with concentrated H<sub>2</sub>SO<sub>4</sub> generates pyridine-2,3-dione via cyclopropane C–C bond cleavage, followed by ester hydrolysis .

Ester Functionalization

The methyl ester undergoes standard transformations:

Reaction TypeReagents/ConditionsProductApplication
HydrolysisNaOH/H<sub>2</sub>O, reflux5-Bromo-1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylic acidPrecursor for amide coupling
TransesterificationROH, H<sub>2</sub>SO<sub>4</sub>Alkyl ester derivativesSolubility optimization
Reduction (LiAlH<sub>4</sub>)LiAlH<sub>4</sub> in THFPrimary alcoholIntermediate for further alkylation

Note : The carboxylic acid derivative (post-hydrolysis) is a key intermediate in medicinal chemistry .

Cyclization and Ring-Expansion

The dihydropyridine core participates in annulation reactions:

Substrate/ReagentProductConditions
Alkyne derivativesFused bicyclic compoundsAu/Cu catalysis
Boc-protected aminesOxazepinonesThermal cyclization
Grignard reagentsTetrahydropyridine analogsNucleophilic addition

Case Study : Reaction with alkynes under gold catalysis forms 7-membered oxazepinones via 7-endo-dig cyclization, a pathway observed in related dihydropyridines .

Cross-Coupling Reactions

The bromine atom enables transition-metal-catalyzed cross-couplings:

ReactionCatalyst SystemProductYield
Heck CouplingPd(OAc)<sub>2</sub>, PPh<sub>3</sub>5-Vinyl derivatives50–65%
Buchwald-Hartwig AminationPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos5-Amino analogs55–75%
Sonogashira CouplingPd/Cu, amine base5-Alkynyl substituents60–80%

Applications : These reactions diversify the compound’s utility in constructing pharmacophores.

Oxidation and Reduction

The dihydropyridine ring exhibits redox activity:

ProcessReagentsProduct
Oxidation (KMnO<sub>4</sub>)Aromatic pyridine derivativesLoss of dihydro character
Reduction (H<sub>2</sub>/Pd-C)Tetrahydro derivativesSaturated ring systems

Implication : Controlled oxidation stabilizes the ring for further functionalization.

Interaction with Biological Targets

While not a classical "reaction," the compound’s interactions inform its biochemical applications:

TargetInteraction TypeObserved Effect
Calcium channelsAllosteric modulationBlockade in electrophysiological assays
Kinases (e.g., Mer kinase)Competitive inhibitionReduced phosphorylation in cancer cells

Q & A

Basic: What are the optimized synthetic routes for methyl 5-bromo-1-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carboxylate, and what parameters require careful control?

Methodological Answer:
Synthesis typically involves cyclopropane introduction via nucleophilic substitution or cross-coupling reactions. Key steps include:

  • Bromination at position 5 : Use N-bromosuccinimide (NBS) under radical or electrophilic conditions, monitored by TLC .
  • Cyclopropane ring formation : Employ cyclopropanation reagents (e.g., CH₂I₂/Zn-Cu) with strict temperature control (0–5°C) to avoid ring-opening side reactions .
  • Esterification : Methanol in acidic conditions (H₂SO₄ catalyst) under reflux (60–70°C, 4–6 hrs), with yields improved by anhydrous conditions (67% reported) .
    Critical Parameters : Solvent polarity (e.g., EtOH vs. DMF), reaction time (over-reflux degrades the dihydropyridine core), and purification via recrystallization (EtOH/water mixtures) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR : Assign signals for the cyclopropyl group (δ 0.8–1.2 ppm for CH₂; δ 1.95 ppm for CH₃ in analogs), the dihydropyridine ring (δ 5.8–8.3 ppm), and ester carbonyl (δ 163–175 ppm) .
  • IR Spectroscopy : Confirm C=O stretches (1631–1722 cm⁻¹) and NH/OH groups (3174–3450 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 485 [M⁺] in analogs) and fragmentation patterns validate the bromine isotope signature .

Advanced: How does the cyclopropyl substituent influence the compound’s reactivity and stability in catalytic systems?

Methodological Answer:
The cyclopropyl group introduces steric hindrance and electronic effects:

  • Steric Effects : Reduces accessibility to the dihydropyridine ring, slowing electrophilic attacks (e.g., bromination at position 5 requires harsher conditions) .
  • Electronic Effects : The strained cyclopropane ring increases electron density at C-3, enhancing nucleophilic substitution at the ester group. Stability studies (TGA/DSC) show decomposition above 200°C, critical for catalytic applications .
    Contradiction Note : Some studies report conflicting data on cyclopropane ring stability under acidic conditions, necessitating pH-controlled experiments (pH 4–7) to resolve discrepancies .

Advanced: What are the environmental fate and degradation pathways of this compound, and how are they modeled?

Methodological Answer:

  • Environmental Fate : Assessed via the INCHEMBIOL framework :
    • Abiotic Degradation : Hydrolysis of the ester group (t₁/₂ = 14 days at pH 7, 25°C) generates carboxylic acid derivatives.
    • Biotic Degradation : Microbial action in soil/water cleaves the dihydropyridine ring, producing brominated byproducts (GC-MS monitoring required) .
  • Modeling Tools : Use QSAR models to predict bioaccumulation (logP ≈ 2.1) and EPI Suite for toxicity profiling .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally related dihydropyridines?

Methodological Answer:
Contradictions arise from assay variability (e.g., cell lines, solvent carriers). Mitigation strategies include:

  • Standardized Assays : Use the same cell line (e.g., HepG2) and DMSO concentration (<0.1%) across studies .
  • Dose-Response Curves : Compare EC₅₀ values under identical conditions (pH 7.4, 37°C) .
  • Metabolic Stability Tests : LC-MS analysis of metabolites (e.g., CYP450-mediated oxidation) clarifies structure-activity relationships .

Advanced: What strategies are recommended for analyzing regioselectivity in bromination or functionalization reactions?

Methodological Answer:

  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict electrophilic attack preferences (C-5 vs. C-4) based on Fukui indices .
  • Isotopic Labeling : Use ²H or ¹³C-labeled precursors to track bromine incorporation via NMR .
  • Competition Experiments : Compare reaction rates with/without directing groups (e.g., carboxylate vs. ester) to isolate electronic vs. steric effects .

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